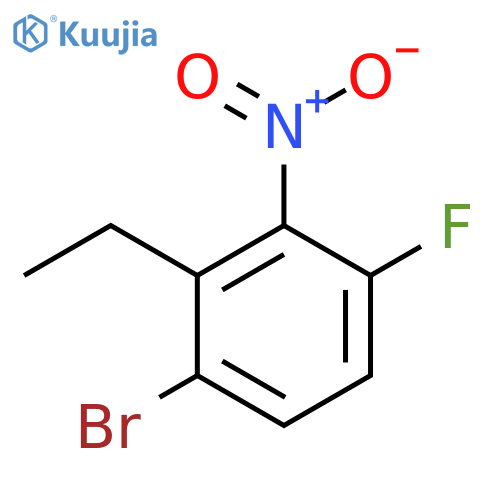Cas no 1805106-31-3 (1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)

1805106-31-3 structure
商品名:1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
CAS番号:1805106-31-3
MF:C8H7BrFNO2
メガワット:248.04908490181
CID:5009426
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
-
- インチ: 1S/C8H7BrFNO2/c1-2-5-6(9)3-4-7(10)8(5)11(12)13/h3-4H,2H2,1H3
- InChIKey: IFWYZENCVUUYBV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1CC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 45.8
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003256-500mg |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |
1805106-31-3 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
| Alichem | A010003256-1g |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |
1805106-31-3 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
| Alichem | A010003256-250mg |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |
1805106-31-3 | 97% | 250mg |
475.20 USD | 2021-07-06 |
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
1805106-31-3 (1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene) 関連製品
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
